

# FK-565: Application Notes and Protocols for In Vitro Research

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## Compound of Interest

Compound Name: FK-565

Cat. No.: B1217349

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These application notes provide a comprehensive overview of the in vitro experimental applications of **FK-565**, a synthetic acyltripeptide known for its immunomodulatory properties. This document details its mechanism of action, protocols for key cellular assays, and expected outcomes, offering a valuable resource for researchers investigating innate immunity, cancer immunotherapy, and inflammatory responses.

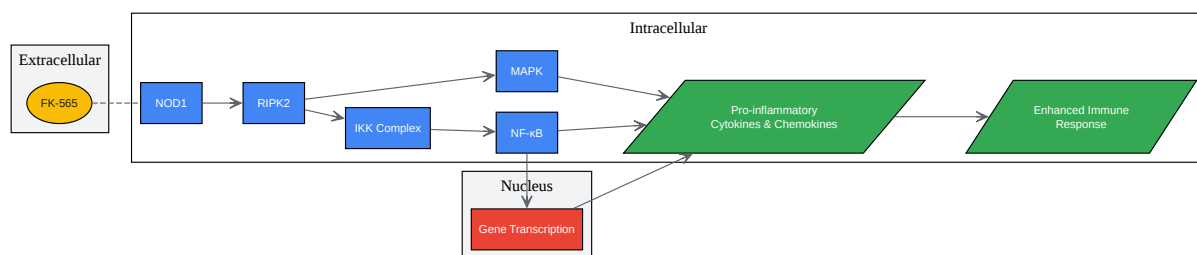
## Introduction

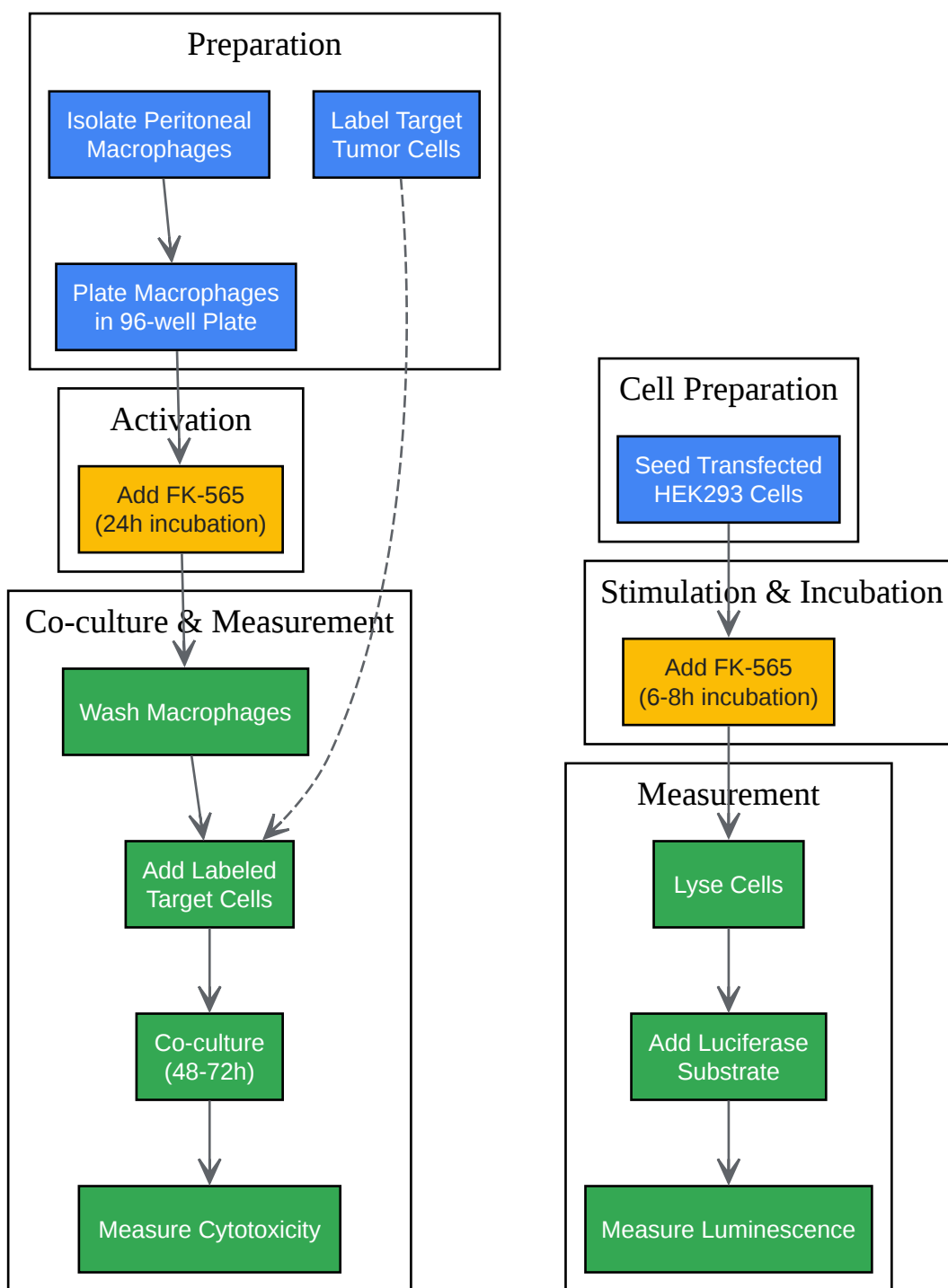
**FK-565** is a potent immunostimulatory compound that functions as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1][2] Activation of NOD1 by **FK-565** triggers downstream signaling cascades, primarily involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This leads to the production of pro-inflammatory cytokines and enhances the effector functions of various immune cells, including macrophages, natural killer (NK) cells, and T cells.[4][5] These characteristics position **FK-565** as a significant tool for in vitro studies aimed at understanding and modulating innate immune responses.

## Mechanism of Action: NOD1 Signaling Pathway

**FK-565** initiates an intracellular signaling cascade upon binding to NOD1. This interaction leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which

is crucial for the subsequent activation of downstream pathways. The activation of the I $\kappa$ B kinase (IKK) complex results in the phosphorylation and degradation of the inhibitor of NF- $\kappa$ B (I $\kappa$ B), allowing NF- $\kappa$ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Concurrently, the MAPK pathway is activated, further contributing to the cellular response.





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